molecular formula C19H20Cl4O4 B12800327 2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 29364-37-2

2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)

Cat. No.: B12800327
CAS No.: 29364-37-2
M. Wt: 454.2 g/mol
InChI Key: HOAPCQUXRZSCSQ-UHFFFAOYSA-N
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Description

2,2’-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a propane-2,2-diyl core flanked by two 2,6-dichloro-4,1-phenylene groups, each linked to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol) typically involves the reaction of 2,6-dichlorophenol with a suitable diol under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol groups, followed by the addition of propane-2,2-diyl bis(chloromethyl) ether to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenylene rings .

Scientific Research Applications

2,2’-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes. In medicinal applications, the compound may interact with cellular pathways involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
  • 2,2’-{Propane-2,2-diylbis[(2,6-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)
  • 2,2’-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)

Uniqueness

The uniqueness of 2,2’-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol) lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

29364-37-2

Molecular Formula

C19H20Cl4O4

Molecular Weight

454.2 g/mol

IUPAC Name

2-[2,6-dichloro-4-[2-[3,5-dichloro-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol

InChI

InChI=1S/C19H20Cl4O4/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25/h7-10,24-25H,3-6H2,1-2H3

InChI Key

HOAPCQUXRZSCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)OCCO)Cl)C2=CC(=C(C(=C2)Cl)OCCO)Cl

Origin of Product

United States

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